![molecular formula C17H23ClN2O2 B2883810 3-chloro-2,2-dimethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide CAS No. 922932-03-4](/img/structure/B2883810.png)
3-chloro-2,2-dimethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-2,2-dimethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide is an organic compound with a complex structure that includes a chlorinated alkyl group, a piperidinone ring, and a substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2,2-dimethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidinone Ring: This step involves the cyclization of a suitable precursor to form the piperidinone ring.
Substitution Reactions:
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-2,2-dimethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine or the piperidinone ring to a piperidine ring.
Substitution: The chlorinated alkyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-chloro-2,2-dimethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used as a building block in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-chloro-2,2-dimethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-2,2-dimethyl-N-(4-(trifluoromethyl)phenyl)propanamide: This compound has a similar structure but with a trifluoromethyl group instead of the piperidinone ring.
3-chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide: This compound lacks the piperidinone ring, making it structurally simpler.
Uniqueness
The presence of the piperidinone ring in 3-chloro-2,2-dimethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide adds to its structural complexity and potential biological activity. This makes it a unique compound with distinct properties compared to its simpler analogs.
Propiedades
IUPAC Name |
3-chloro-2,2-dimethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-12-7-8-13(19-16(22)17(2,3)11-18)10-14(12)20-9-5-4-6-15(20)21/h7-8,10H,4-6,9,11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSESHJYHZNGINP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)(C)CCl)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2883727.png)
![3-(1H-pyrazol-1-yl)-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2883729.png)
![N-[(1-Cyclopropyl-3-methyl-2-oxoazetidin-3-yl)methyl]-N'-(2,3-difluorophenyl)oxamide](/img/structure/B2883731.png)
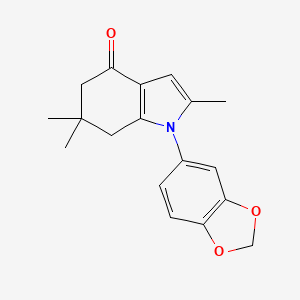
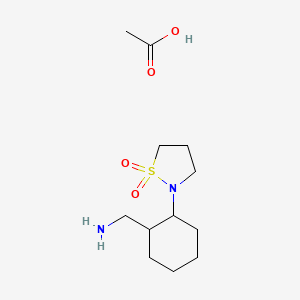
![3-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B2883734.png)
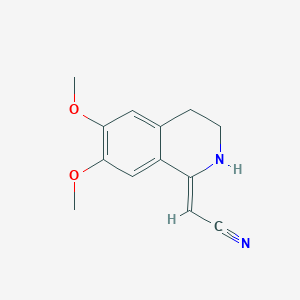
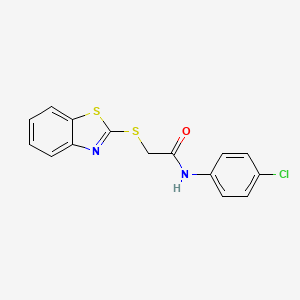
![4-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine](/img/structure/B2883744.png)
![Methyl 2-(2-aminoethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate dihydrochloride](/img/structure/B2883745.png)
![4-[(1E)-[(adamantan-1-yl)imino]methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B2883747.png)
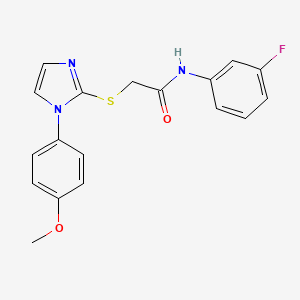
![1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-5-phenylpentane-1,5-dione](/img/structure/B2883749.png)
![Sodium;2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2883750.png)
